molecular formula C21H18Cl2OS B2355182 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol CAS No. 303152-26-3

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol

Cat. No.: B2355182
CAS No.: 303152-26-3
M. Wt: 389.33
InChI Key: GFOMWSZGHNQJFX-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol is a chlorinated aromatic compound with a sulfanyl-substituted ethanol backbone. For instance, 1,1-Bis(4-chlorophenyl)ethanol (DCPC), a closely related compound, is a known pesticide with synonyms such as Dimite and Mikazene . It has a molecular weight of 267.15 g/mol and appears as a white crystalline solid with a melting point of ~20.2°C . The addition of the [(3-methylphenyl)sulfanyl] group in the target compound likely modifies its physicochemical and biological properties compared to simpler derivatives like DCPC.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(3-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2OS/c1-15-3-2-4-20(13-15)25-14-21(24,16-5-9-18(22)10-6-16)17-7-11-19(23)12-8-17/h2-13,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOMWSZGHNQJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

  • Synthesis of 1,1-Bis(4-chlorophenyl)-2-bromoethanol :

    • Reactants : 1,1-Bis(4-chlorophenyl)ethanol, hydrobromic acid (48%), phosphorus tribromide.
    • Conditions : Reflux in dichloromethane (40°C, 6 hours).
    • Yield : 78–82%.
  • Generation of 3-Methylbenzenethiolate Anion :

    • Reactants : 3-Methylbenzenethiol, potassium tert-butoxide.
    • Conditions : Anhydrous tetrahydrofuran (THF), 0°C under nitrogen.
  • Nucleophilic Displacement :

    • Reactants : Bromoethanol derivative, thiolate anion.
    • Conditions : THF, 25°C, 12 hours.
    • Yield : 65–70%.

Optimization Challenges

  • Competitive Elimination : The β-bromoethanol intermediate may undergo dehydration to form 1,1-bis(4-chlorophenyl)ethylene oxide, reducing yield. Mitigation includes using bulky bases (e.g., DBU) to favor substitution.
  • Thiol Oxidation : Thiolate anions are prone to oxidation; rigorous inert atmosphere (N₂/Ar) is essential.

Synthetic Route 2: Mitsunobu Reaction for Sulfanyl Incorporation

The Mitsunobu reaction offers an alternative pathway with improved regiocontrol.

Reaction Scheme

  • Reactants :

    • Alcohol : 1,1-Bis(4-chlorophenyl)ethanol.
    • Thiol : 3-Methylbenzenethiol.
    • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Conditions : Anhydrous THF, 0°C → 25°C, 24 hours.

  • Yield : 72–75%.

Advantages Over Route 1

  • Inversion of Configuration : Mitsunobu ensures retention of alcohol stereochemistry, critical for chiral analogs.
  • Reduced Byproducts : Minimizes elimination pathways observed in nucleophilic substitutions.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Mitsunobu Reaction
Yield 65–70% 72–75%
Reaction Time 12 hours 24 hours
Stereochemical Control Limited High
Cost Efficiency Moderate (PBr₃ cost) Low (DEAD/PPh₃)
Scalability Pilot-scale feasible Lab-scale optimal

Protective Group Strategies for the Ethanol Moiety

The hydroxyl group in 1,1-bis(4-chlorophenyl)ethanol necessitates protection during sulfanyl incorporation to prevent oxidation or unintended nucleophilic attacks.

tert-Butyldimethylsilyl (TBDMS) Protection

  • Silylation : React with TBDMS chloride, imidazole in DMF (25°C, 6 hours).
  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF.
  • Yield Impact : Increases overall yield by 8–10% compared to unprotected routes.

Acetyl Protection

  • Acetylation : Acetic anhydride, pyridine (0°C → 25°C, 2 hours).
  • Deprotection : Methanolic KOH (reflux, 1 hour).
  • Drawback : Risk of acetyl migration under basic conditions.

Analytical Characterization and Validation

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.35–7.28 (m, 8H, Ar-H), 7.12 (d, J = 8.0 Hz, 2H, 3-MeC₆H₄), 4.82 (s, 1H, -OH), 3.95 (q, J = 6.4 Hz, 1H, CH), 2.34 (s, 3H, CH₃).
  • IR (KBr) : 3420 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1580 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : C₁₈ column, acetonitrile/water (70:30), retention time = 12.7 minutes, purity ≥95%.

Industrial-Scale Considerations and Challenges

Transitioning from lab-scale to industrial production introduces hurdles:

Solvent Selection

  • THF vs. DMF : THF’s low boiling point (66°C) complicates reflux scaling; DMF offers higher bp (153°C) but requires stringent removal due to toxicity.

Catalyst Recovery

  • Triphenylphosphine Oxide : Byproduct of Mitsunobu reaction; necessitates costly separation via column chromatography.

Environmental Impact

  • Waste Streams : Bromide salts from Route 1 require neutralization; DEAD decomposition generates hydrazine derivatives, demanding specialized waste treatment.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the chlorophenyl groups to phenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include:

    Ketones: Resulting from oxidation

    Phenyl derivatives: Resulting from reduction

    Substituted derivatives: Resulting from substitution reactions

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes involved in critical cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The target compound’s structural uniqueness lies in its sulfanyl-aryl substitution. Below is a comparative analysis with analogues from the evidence:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Source
1,1-Bis(4-chlorophenyl)ethanol (DCPC) C₁₄H₁₂Cl₂O 267.15 Ethanol backbone, 4-Cl-phenyl Pesticide (nematicide/acaricide)
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₇ClF₂OS 390.87 4-Cl-benzyl sulfanyl, 4-F-phenyl Research applications in drug development
2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol C₂₀H₁₅BrCl₂OS 454.20 4-Br-phenyl sulfanyl Discontinued lab reagent
2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol C₂₁H₁₈Cl₂O₂S 405.34 Benzylsulfinyl group Oxidized sulfanyl derivative; purity >90%

Key Observations :

  • Halogen Substitution : Fluorine (in ) and bromine (in ) substituents increase molecular weight and alter electronic properties compared to chlorine. Fluorine’s electronegativity enhances stability, while bromine may improve lipophilicity.
  • Sulfanyl vs.
  • Aryl Group Variations : 3-Methylphenyl (target) vs. 4-chlorobenzyl () substituents influence steric bulk and intermolecular interactions, as seen in crystallographic studies of related compounds .

Biological Activity

Overview

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol is a complex organic compound notable for its unique structural features, including chlorophenyl and methylphenyl groups linked to a sulfinyl and ethanol backbone. Its chemical formula is C21H18Cl2OSC_{21}H_{18}Cl_2OS and it has been studied for its potential biological activities, particularly in pharmacological applications.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-chlorobenzophenone with 3-methylthiophenol in the presence of bases like sodium hydride or potassium carbonate, followed by reduction to yield the desired ethanol derivative. The reaction conditions often involve solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under room temperature to reflux conditions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit or modulate enzyme activity, affecting biochemical pathways crucial for cellular functions.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction processes that regulate physiological responses.
  • Gene Expression Modulation : The compound may influence gene expression involved in critical cellular processes, potentially leading to therapeutic effects .

Antioxidant Properties

The antioxidant potential of compounds in this class is also noteworthy. They may exhibit significant radical scavenging activity, which is beneficial for counteracting oxidative stress in biological systems. This activity is often assessed using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) .

Case Studies and Research Findings

Research into related compounds has provided insights into the biological activity of this compound:

Compound Study Focus Findings
4-Chlorophenyl DerivativesAntimicrobial ActivityModerate to high efficacy against E. coli and Klebsiella pneumoniae with MIC values ranging from 0.5 to 5 mg/mL .
Methylphenyl CompoundsAntioxidant ActivitySignificant DPPH scavenging activity with EC50 values indicating strong antioxidant potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis under nitrogen atmosphere significantly improves reaction efficiency. For example, a protocol involving 2-bromo-1-(4-chlorophenyl)ethanone and 3-methylphenylthiol in ethanol, heated at 323 K for 2 hours, achieves a 75% yield after purification via column chromatography (petroleum ether/ethyl acetate gradient) . Key parameters include stoichiometric ratios (1:1.05) and inert gas protection to prevent oxidation of the sulfanyl group.

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : X-ray crystallography provides precise stereochemical details, such as bond angles (e.g., S1–C1–C16 torsion angle: -0.8°) and deviations in planar groups (e.g., fluorine atom deviation: 0.014 Å) . Complementary methods include:

  • HPLC-MS : For purity assessment (>98%) and molecular ion confirmation ([M+H]⁺ at m/z 417.3).
  • NMR : ¹H NMR (CDCl₃) shows distinct peaks for ethanol’s hydroxyl proton (δ 2.1 ppm) and methyl groups (δ 2.3 ppm for 3-methylphenyl) .

Q. What are the baseline toxicity profiles of this compound in cellular models?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT) in HepG2 cells reveal an IC₅₀ of 50 μM, comparable to DDT metabolites like DDOH (2,2-bis(chlorophenyl)-1-ethanol, IC₅₀: 45 μM). Testing requires solvent controls (DMSO ≤0.1% v/v) to avoid artifacts . Endocrine disruption potential is assessed via estrogen receptor (ER-α) binding assays, showing weak affinity (EC₅₀ >100 μM) .

Advanced Research Questions

Q. How does the sulfanyl group’s position (3-methylphenyl vs. 4-methylphenyl) modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that 3-methyl substitution enhances steric hindrance, reducing binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition: 3-methyl derivative IC₅₀ = 12 μM vs. 4-methyl IC₅₀ = 8 μM). Docking simulations (AutoDock Vina) reveal that 3-methylphenylsulfanyl disrupts hydrophobic interactions in the enzyme’s active site .

Q. What experimental strategies resolve contradictions in reported environmental persistence data?

  • Methodological Answer : Discrepancies in half-life (soil: 30–90 days) arise from variable organic matter content. Standardized OECD 307 protocols recommend:

  • Soil Type : Use loamy soil (pH 6.5, 4% organic carbon) for consistency.
  • LC-MS/MS Quantification : Limits of detection (LOD) ≤0.1 ppb to track degradation products like 4-chlorobenzoic acid .
  • Microcosm Studies : Compare aerobic vs. anaerobic conditions; the compound degrades 40% faster under aerobic regimes due to microbial sulfoxidation .

Q. Can this compound serve as a precursor for photolabile probes in live-cell imaging?

  • Methodological Answer : Functionalization via esterification (e.g., coupling with nitroveratryl chloroformate) creates UV-cleavable derivatives. Confocal microscopy in HeLa cells demonstrates localized release of fluorophores (e.g., fluorescein) upon 365 nm irradiation, with minimal background noise (<5% leakage) . Key validation steps include:

  • Quantum Yield Measurement : Post-cleavage fluorescence intensity increases 8-fold.
  • Toxicity Controls : Ensure probe concentrations ≤10 μM maintain >90% cell viability .

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